1-(2,4-dichlorophenoxy)-3-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Introduction of the 2,4-Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with 2,4-dichlorophenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol
- 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-ethyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol
Uniqueness
1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorophenoxy group and the propyl group on the benzodiazole core can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C19H21Cl2N3O2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(2-imino-3-propylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-2-9-23-16-5-3-4-6-17(16)24(19(23)22)11-14(25)12-26-18-8-7-13(20)10-15(18)21/h3-8,10,14,22,25H,2,9,11-12H2,1H3 |
InChI Key |
AOZYVPVAAIZOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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